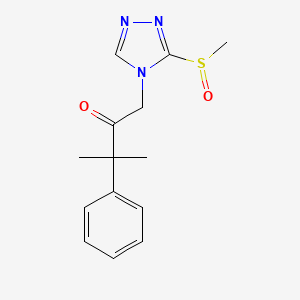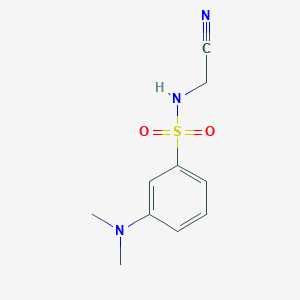![molecular formula C9H15N3O3S B6971339 [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol](/img/structure/B6971339.png)
[1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol: is a chemical compound with a unique structure that combines a pyrazole ring, a sulfonyl group, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group, and finally the formation of the azetidine ring. Common reagents used in these steps include ethylhydrazine, sulfonyl chlorides, and azetidine derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it valuable for understanding biochemical processes.
Medicine: In medicine, this compound has potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-2-methylpropiophenone
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Methoxyphenethylamine
Comparison: Compared to these similar compounds, [1-(1-Ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol stands out due to its unique combination of a pyrazole ring, a sulfonyl group, and an azetidine ring
Eigenschaften
IUPAC Name |
[1-(1-ethylpyrazol-4-yl)sulfonylazetidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-2-11-6-9(3-10-11)16(14,15)12-4-8(5-12)7-13/h3,6,8,13H,2,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKWDJYIGNPKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1-methylcyclohexyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B6971268.png)
![1-[4-(2-Cyclohexylacetyl)piperazin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione](/img/structure/B6971269.png)
![N-methyl-N-[(4-methylpyridin-3-yl)methyl]-1-(1-methyltriazol-4-yl)methanamine](/img/structure/B6971276.png)
![3-[(2,5-difluoro-4-methylphenyl)sulfonylamino]-N,N-dimethylcyclohexane-1-carboxamide](/img/structure/B6971285.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-2-fluoro-N,6-dimethylbenzenesulfonamide](/img/structure/B6971294.png)
![5-Amino-3-methyl-1-[2-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]-2-oxoethyl]pyrazole-4-carbonitrile](/img/structure/B6971296.png)
![N-[1-[2-(4-chloro-2-methyl-5-propan-2-ylphenoxy)acetyl]piperidin-3-yl]acetamide](/img/structure/B6971298.png)

![1-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-4-(1-methylpyrazol-4-yl)butane-1,4-dione](/img/structure/B6971321.png)
![3-tert-butyl-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6971328.png)
![(5-methylfuran-3-yl)-[4-(1H-1,2,4-triazol-5-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B6971331.png)


![1-[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]propan-1-one](/img/structure/B6971343.png)
